Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Description
Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy group, a tert-butyl carbamate group, and two ester groups. These functional groups contribute to its reactivity and versatility in synthetic chemistry.
Properties
IUPAC Name |
dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO7/c1-11(2,3)19-10(16)12-6(8(14)17-4)7(13)9(15)18-5/h6-7,13H,1-5H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDATOSTIXPOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C(=O)OC)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144569 | |
| Record name | Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471242-81-6 | |
| Record name | Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-, dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471242-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as dimethyl malonate and tert-butyl carbamate.
Formation of Intermediate: The first step involves the alkylation of dimethyl malonate with tert-butyl carbamate under basic conditions to form an intermediate.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide or a peracid to introduce the hydroxy group.
Final Product Formation: The final step involves esterification or transesterification reactions to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alcohols, amines, thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Synthetic Organic Chemistry
Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate serves as an important intermediate in synthetic organic chemistry. Its ability to undergo various chemical transformations allows it to be utilized in the synthesis of pharmaceuticals and agrochemicals. Some notable applications include:
- Pharmaceutical Synthesis : The compound can be used in the development of drugs by acting as a building block for more complex structures. Its Boc-protected amino group facilitates further modifications, which are crucial in drug design.
- Agrochemical Development : Similar to its pharmaceutical applications, this compound can be employed in creating agrochemicals, enhancing the efficiency of active ingredients through structural modifications.
Case Study 1: Synthesis of Bioactive Compounds
Research has demonstrated that this compound can be effectively utilized in synthesizing bioactive compounds. For instance, studies have shown that derivatives of this compound exhibit significant activity against certain bacterial strains, suggesting its potential use as an antimicrobial agent.
Case Study 2: Polymer Chemistry
The compound has also been investigated for its role in polymer chemistry. It can be incorporated into polymer matrices to enhance properties such as hydrophilicity and mechanical strength. For example, polymers modified with this compound have shown improved performance in biomedical applications, including drug delivery systems.
Future Directions and Research Opportunities
Given its promising applications, further research into this compound could explore:
- Biological Activity : Investigating its effects on various biological systems could reveal new therapeutic uses.
- Material Science : Developing novel materials incorporating this compound may lead to advancements in drug delivery systems or biodegradable polymers.
Mechanism of Action
The mechanism of action of Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate depends on its interaction with molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester groups can undergo hydrolysis to release active metabolites. The tert-butyl carbamate group provides stability and can be cleaved under specific conditions to activate the compound.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the hydroxy and carbamate groups.
Tert-butyl carbamate: A protecting group used in organic synthesis, similar in structure but without the ester functionality.
Methyl 2-hydroxy-3-aminobutanoate: A related compound with an amino group instead of the carbamate group.
Uniqueness
Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate is unique due to its combination of functional groups, which confer distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various scientific disciplines.
Biological Activity
Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate, a compound with significant structural complexity, has been the subject of various studies focusing on its biological activity. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is This compound , with a molecular formula of and a molecular weight of approximately 245.28 g/mol. Its structure features a hydroxyl group, a carboxylate moiety, and a tert-butoxycarbonyl (Boc) protecting group, which are crucial for its biological interactions.
Research indicates that this compound exhibits various biological activities through different mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.
- Antioxidant Activity : Studies have demonstrated that it possesses antioxidant properties, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary findings suggest that it may modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.
Biological Activity Data
The following table summarizes key findings from studies related to the biological activity of this compound:
Case Study 1: Anticancer Properties
A notable study investigated the anticancer effects of this compound on human cancer cell lines. The results indicated that treatment with the compound led to significant apoptosis in breast cancer cells, with mechanisms involving mitochondrial dysfunction and caspase activation. This suggests potential for development as an anticancer agent.
Case Study 2: Inflammatory Diseases
Another research effort focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Administration resulted in reduced joint swelling and pain, correlating with decreased levels of pro-inflammatory cytokines. These findings support its potential use in treating inflammatory conditions.
Q & A
Basic Research Questions
Synthesis Optimization Q: What methodologies are recommended for optimizing the synthesis of dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate? A: Reaction conditions, such as stoichiometric ratios and solvent systems, are critical. For example, hydrochloric acid in dioxane has been used to deprotect tert-butoxycarbonyl (Boc) groups under mild conditions (room temperature, 1 hour) with near-quantitative yields . Adjusting pH and monitoring intermediates via thin-layer chromatography (TLC) or HPLC can refine purity.
Analytical Characterization Q: Which analytical techniques are suitable for characterizing this compound’s structure and purity? A: ¹H-NMR in deuterated dimethyl sulfoxide (DMSO-d₆) is effective for confirming stereochemistry and functional groups (e.g., hydroxyl, carbamate). Peaks at δ 3.79 (s, 3H) and δ 1.02 (s, 9H) correspond to methyl ester and tert-butyl groups, respectively . Complement with FT-IR for carbonyl (C=O) and carbamate (N-H) validation, and mass spectrometry for molecular weight confirmation.
Stability Assessment Q: How can researchers evaluate the compound’s stability under varying pH and temperature conditions? A: Conduct accelerated stability studies by incubating samples at 25°C, 40°C, and 60°C in buffers (pH 3–9). Monitor degradation via HPLC to track peak area reductions. For hydrolytically sensitive groups (e.g., carbamate), pH 7–9 may accelerate breakdown, requiring lyophilization for long-term storage .
Purification Techniques Q: What purification strategies are effective for isolating this compound from reaction mixtures? A: Column chromatography using silica gel with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:1) resolves polar impurities. Alternatively, recrystallization from ethanol or acetone improves crystallinity. Reduced-pressure distillation is suitable for volatile byproducts .
Functional Group Reactivity Q: How can the reactivity of the carbamate and hydroxyl groups be leveraged for derivatization? A: The tert-butoxycarbonyl (Boc) group is acid-labile, enabling selective deprotection (e.g., HCl/dioxane) . The hydroxyl group can undergo esterification or etherification under Mitsunobu conditions (DIAD, PPh₃). Prioritize protecting group strategies to avoid cross-reactivity.
Advanced Research Questions
Environmental Fate and Degradation Pathways Q: How can the environmental persistence and transformation products of this compound be studied? A: Use isotope-labeled analogs (e.g., ¹³C) in microcosm studies to track abiotic (hydrolysis, photolysis) and biotic (microbial degradation) pathways. Analyze metabolites via LC-HRMS and compare with computational predictions (e.g., EPI Suite) .
Mechanistic Studies in Synthesis Q: What approaches elucidate reaction mechanisms involving intermediates like tert-butyl carbamate? A: Employ in-situ NMR or IR spectroscopy to monitor intermediate formation. For example, Boc deprotection kinetics can be quantified via time-resolved ¹H-NMR to determine activation energy and rate constants .
Handling Data Contradictions in Analytical Results Q: How should discrepancies between theoretical and experimental data (e.g., NMR shifts) be resolved? A: Cross-validate with alternative techniques (e.g., X-ray crystallography for stereochemical confirmation). Computational tools (DFT calculations for NMR chemical shifts) can reconcile anomalies. For purity disputes, use orthogonal methods like capillary electrophoresis .
Advanced Experimental Design for Structure-Activity Relationships Q: How can researchers design studies to explore structure-activity relationships (SAR) for derivatives? A: Use factorial design to systematically vary substituents (e.g., tert-butyl vs. benzyl groups). Evaluate biological or catalytic activity in dose-response assays. Multivariate analysis (PCA) identifies critical structural parameters impacting function .
Methodological Frameworks for Long-Term Studies Q: What frameworks support long-term research on this compound’s applications? A: Adopt a split-plot design with hierarchical variables (e.g., reaction conditions, analytical batches). Integrate cheminformatics tools (e.g., KNIME) for data management. Collaborate with interdisciplinary teams to align synthetic, analytical, and computational workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
